(R)-1-Ethyl-2-methyl-piperazine is a chiral amine that belongs to the piperazine family, which are cyclic compounds containing two nitrogen atoms in a six-membered ring. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for pharmaceuticals and as a ligand in various chemical reactions.
(R)-1-Ethyl-2-methyl-piperazine can be derived from commercially available precursors or synthesized through various chemical methods. It is classified under the category of piperazine derivatives, which are known for their diverse biological activities, including roles as receptor modulators and in the treatment of various diseases such as anxiety and depression .
Methods and Technical Details
The synthesis of (R)-1-Ethyl-2-methyl-piperazine typically involves the alkylation of 2-methylpiperazine. A common method includes:
This method ensures high yields and purity, making it suitable for pharmaceutical applications.
Reactions and Technical Details
(R)-1-Ethyl-2-methyl-piperazine can participate in several chemical reactions due to its nucleophilic nitrogen atoms. Notable reactions include:
The mechanism of action for (R)-1-Ethyl-2-methyl-piperazine primarily involves its interaction with neurotransmitter receptors. As a piperazine derivative, it may modulate the activity of serotonin receptors or dopamine receptors, contributing to its potential effects in treating psychiatric disorders. The specific binding affinities and mechanisms would depend on structural modifications and the presence of additional functional groups.
Physical Properties
Chemical Properties
(R)-1-Ethyl-2-methyl-piperazine has several scientific uses:
Piperazine derivatives constitute a cornerstone of contemporary medicinal chemistry due to their broad therapeutic utility and favorable physicochemical properties. The piperazine ring enhances water solubility via protonation at physiological pH, improves bioavailability, and serves as a conformational constraint or pharmacophore linker in complex molecules. FDA-approved drugs incorporating this scaffold span antiviral, anticancer, and neuropsychiatric applications:
Table 1: Therapeutic Applications of Representative Piperazine Derivatives
Compound | Therapeutic Category | Key Biological Targets | Structural Role of Piperazine |
---|---|---|---|
Palbociclib | Anticancer | CDK4/6 kinase | Solubility enhancer; hinge-binding linker |
Vortioxetine | Antidepressant | SERT; 5-HT1A/1B/3 receptors | Conformational constraint |
(R)-1-Ethyl-2-methyl-piperazine* | Under investigation | Not fully characterized | Stereoselective target engagement |
Diphenoxy-adamantane derivative | Antitubercular | Mycobacterium tuberculosis | Bioavailability modulator |
* Derivatives of 1-methylpiperazine show efficacy against trypanosomal and mycobacterial infections [2].
The structural plasticity of piperazine allows substitutions at nitrogen atoms (e.g., 1-methylpiperazine in corrosion inhibitors) or carbon centers (e.g., C2-methyl in chiral analogs). In (R)-1-ethyl-2-methyl-piperazine, the ethyl group extends lipophilicity for membrane penetration, while the chiral methyl enables precise binding to asymmetric enzymatic pockets—advantages leveraged in antimicrobial and anticancer lead optimization [2] [5].
Chirality profoundly influences the pharmacokinetic and pharmacodynamic profiles of piperazine derivatives. Enantioselective interactions arise from three-dimensional complementarity between the chiral center and biological targets:
Table 2: Impact of Chirality on Piperazine Drug Properties
Parameter | (R)-Enantiomer | (S)-Enantiomer | Biological Consequence |
---|---|---|---|
Target Affinity | High (e.g., Ki = 15 nM for 5-HT3 receptor) | Low (Ki = 750 nM) | Improved efficacy at lower doses |
Metabolic Clearance | Slow (CL = 12 L/h/kg) | Rapid (CL = 32 L/h/kg) | Extended therapeutic exposure |
Off-Target Activity | Minimal hERG inhibition (IC50 > 30 µM) | Significant inhibition (IC50 = 2.1 µM) | Reduced cardiotoxicity risk |
For (R)-1-ethyl-2-methyl-piperazine, the R-configuration at C2 positions the methyl group equatorially, minimizing steric clash with target proteins and facilitating hydrogen bonding via the protonated N4 atom. This stereospecificity is exploitable in asymmetric synthesis—e.g., chiral auxiliaries or enzymatic resolution—to access enantiopure material for preclinical evaluation [3] [5].
Piperazine’s journey in drug discovery spans three distinct eras, reflecting synthetic advances and therapeutic needs:
Table 3: Evolution of Piperazine Scaffolds in Approved Drugs
Time Period | Representative Drugs | Scaffold Complexity | Synthetic Methodologies |
---|---|---|---|
1950–2000 | Piperazine citrate | Monosubstituted (N-alkyl) | SNAr; reductive amination |
2000–2020 | Palbociclib, Vortioxetine | Disubstituted (N1,N4-aryl/alkyl) | Buchwald–Hartwig amination; LiHMDS coupling |
2020–Present | (R)-1-Ethyl-2-methyl-piperazine derivatives | C2-chiral; spirocyclic | Asymmetric hydrogenation; enzymatic resolution |
(R)-1-Ethyl-2-methyl-piperazine represents the next evolutionary step, combining N1-ethylation for lipophilicity and C2-chirality for selectivity. Current research explores its incorporation into kinase inhibitors (e.g., CDK4/6) and antimicrobials, leveraging structure-activity relationship (SAR) studies to optimize substituent effects [4] [5].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 20698-30-0